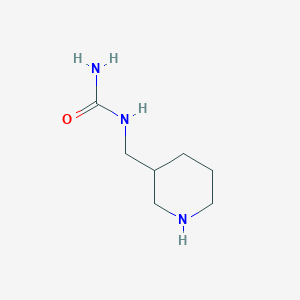

(Piperidin-3-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Piperidin-3-ylmethyl)urea” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “(Piperidin-3-ylmethyl)urea” includes a piperidine ring, a urea group, and a methyl group . The InChI code for this compound is 1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) .

Chemical Reactions Analysis

The chemical reactions involving urea, a component of “(Piperidin-3-ylmethyl)urea”, have been studied extensively . Urea decomposes through thermolysis and hydrolysis when dosed into a hot environment . During this decomposition, undesired intermediates and by-products in liquid and solid form can be produced .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Piperidin-3-ylmethyl)urea” include its molecular weight, which is 157.22 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- Ureas with sterically protected carbonyl groups, including derivatives of piperidine, have been prepared for applications in organic synthesis. These compounds, like piperidine derivatives, are metalated with high yields and used in methods of cleaving urethanes and ureas. The retro-Mannich reaction, which removes the piperidine ring, has been found promising for applications of sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).

Pharmacological Applications :

- Piperidine derivatives have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing potential as analgesic and anti-inflammatory agents. For example, certain 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have demonstrated improved pharmacokinetic parameters and potency in reducing hyperalgesia in in vivo models (Rose et al., 2010).

- Novel FAAH inhibitors based on piperidine/piperazine ureas show high in vitro potencies and remarkable specificity for FAAH, making them potential candidates for analgesic and anxiolytic/antidepressant agents (Ahn et al., 2007).

- Piperidin-4-yl-urea derivatives have been identified as CXCR3 receptor antagonists, which could be useful in treating diseases related to this receptor (Allen et al., 2007).

Antimicrobial and Antioxidant Activity :

- Urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds have shown promising results in vitro, representing a new class of potential lead compounds (Sudhamani et al., 2015).

Antitumor and Antiproliferative Properties :

- N-Acyl-N-phenyl ureas of piperidine and substituted piperidines have demonstrated anti-inflammatory and anti-proliferative activities. Some derivatives have shown significant activity against leukemia subpanels, suggesting their potential as antitumor agents (Ranise et al., 2001).

Zukünftige Richtungen

Piperidine derivatives, such as “(Piperidin-3-ylmethyl)urea”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions in this field could involve the development of new synthesis methods and the discovery of new applications for piperidine derivatives .

Eigenschaften

IUPAC Name |

piperidin-3-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-7(11)10-5-6-2-1-3-9-4-6/h6,9H,1-5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPIXMWADUFFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Piperidin-3-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2730235.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)

![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)

![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)

![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)

![3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)